5-Bromo-2-(dimethylamino)isonicotinonitrile
Overview
Description
5-Bromo-2-(dimethylamino)isonicotinonitrile: is an organic compound with the molecular formula C8H8BrN3. It is a derivative of isonicotinonitrile, featuring a bromine atom at the 5-position and a dimethylamino group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(dimethylamino)isonicotinonitrile typically involves the bromination of 2-(dimethylamino)isonicotinonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 5-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(dimethylamino)isonicotinonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate; usually performed in solvents such as toluene or ethanol under mild conditions.
Major Products:
- Substitution reactions yield various substituted isonicotinonitriles.
- Coupling reactions produce biaryl compounds with potential applications in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry: 5-Bromo-2-(dimethylamino)isonicotinonitrile is used as a building block in organic synthesis. Its reactivity makes it valuable for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. Research includes investigating their role as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dimethylamino)isonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the dimethylamino group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-(Dimethylamino)isonicotinonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromoisonicotinonitrile:
5-Bromo-2-aminonicotinonitrile: Contains an amino group instead of a dimethylamino group, leading to variations in its chemical properties and biological activities.
Uniqueness: 5-Bromo-2-(dimethylamino)isonicotinonitrile is unique due to the combination of the bromine atom and the dimethylamino group. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-(dimethylamino)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12(2)8-3-6(4-10)7(9)5-11-8/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJLDMYMIQIFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745071 | |
Record name | 5-Bromo-2-(dimethylamino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-66-4 | |
Record name | 4-Pyridinecarbonitrile, 5-bromo-2-(dimethylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(dimethylamino)pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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